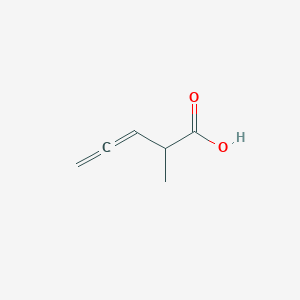

2-Methylpenta-3,4-dienoic acid

Description

Structure

3D Structure

Propriétés

InChI |

InChI=1S/C6H8O2/c1-3-4-5(2)6(7)8/h4-5H,1H2,2H3,(H,7,8) | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUYVHVKQYJCJLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=C=C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Fundamental Chemical Research on 2 Methylpenta 3,4 Dienoic Acid

Structural Characterization of Allenic Carboxylic Acids in Chemical Research

2-Methylpenta-3,4-dienoic acid belongs to the class of organic compounds known as allenic carboxylic acids. This classification is defined by the presence of two key functional groups: a carboxylic acid (-COOH) group and an allene (B1206475) moiety. The allene group is characterized by a central carbon atom connected to two other carbon atoms by double bonds (C=C=C). This arrangement of cumulative double bonds confers unique structural and stereochemical properties upon the molecule.

The molecular formula for this compound is C6H8O2. uni.lu Its structure consists of a five-carbon chain with a methyl group at the second carbon (α-carbon relative to the carboxyl group). The allene system is located at the third and fourth carbons. Due to the sp-hybridized central carbon and sp2-hybridized terminal carbons of the allene, the two double bonds are perpendicular to each other. This geometry results in axial chirality when the substituents on the terminal carbons are different, making many allenic compounds, including derivatives of this compound, chiral.

Allenic carboxylic acids are a subgroup of dienoic acids, which are carboxylic acids containing two carbon-carbon double bonds. While conjugated dienoic acids have their double bonds separated by a single bond, allenic systems have cumulative double bonds. This structural difference significantly influences the chemical reactivity and spectroscopic properties of the molecule.

The characterization of allenic carboxylic acids and their derivatives relies heavily on spectroscopic methods. atamanchemicals.com Infrared (IR) spectroscopy is used to identify the characteristic stretching frequencies of the C=C=C allene bond (typically around 1950 cm⁻¹) and the C=O and O-H bonds of the carboxylic acid group (around 1700 cm⁻¹ and a broad band from 2500-3300 cm⁻¹, respectively). libretexts.org Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon skeleton and the chemical environment of the protons. libretexts.org The central sp-hybridized carbon of the allene typically appears at a very characteristic downfield shift in ¹³C NMR spectra.

Interactive Data Table: General Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H8O2 | uni.lu |

| InChI | InChI=1S/C6H8O2/c1-3-4-5(2)6(7)8/h4-5H,1H2,2H3,(H,7,8) | uni.lu |

| InChIKey | NUYVHVKQYJCJLJ-UHFFFAOYSA-N | uni.lu |

| SMILES | CC(C=C=C)C(=O)O | uni.lu |

| Monoisotopic Mass | 112.05243 Da | uni.lu |

Structure-Reactivity Relationships in this compound Systems

The unique structural features of this compound, namely the allenic system in proximity to a carboxylic acid and a chiral center, dictate its chemical reactivity. Allenic carboxylic acids are versatile substrates in organic synthesis due to the multiple reactive sites they possess.

The reactivity of the allene moiety is a central aspect. Allenes can undergo electrophilic additions, pericyclic reactions, and transition metal-catalyzed transformations. msu.edu The presence of the electron-withdrawing carboxylic acid group influences the electron density of the allene, affecting its reactivity towards electrophiles.

Research on substituted 1,2-allenic carboxylic acids has shown that they can undergo hydrohalogenation reactions. For instance, the reaction of 2-methyl-substituted 2,3-dienoic acids with metal halides (MX, where M=Na, Li and X=I, Br, Cl) in an acidic medium results in the formation of 2-halo-3-alkenoic acids. thieme-connect.com This reaction proceeds via a nucleophilic conjugate addition. The stereoselectivity of this addition can be influenced by the reaction conditions. thieme-connect.com

Furthermore, allenic carboxylic acids are known to undergo cyclization reactions. researchgate.net Depending on the reaction conditions and the substitution pattern, they can form lactones of varying ring sizes. For example, gold-catalyzed intramolecular addition of the carboxylic acid to the allene system can lead to the formation of enol-lactones. mdpi.com The regioselectivity of these cyclizations (e.g., 5-exo vs. 6-endo) is a key area of investigation in the synthesis of heterocyclic compounds. sorbonne-universite.fr

The presence of the α-methyl group in this compound is also significant. This group can influence the stereochemical outcome of reactions at the α-carbon and can affect the reactivity of the adjacent carboxylic acid. For example, in the CuH-catalyzed hydrocarboxylation of allenes to form α-chiral carboxylic acids, the substitution pattern on the allene is crucial for achieving high enantioselectivity. nih.gov

Interactive Data Table: Reactivity of Related Allenic Carboxylic Acid Systems

| Reaction Type | Reagents/Catalysts | Product Type | Key Findings | Source |

| Hydrohalogenation | MX (M=Na, Li; X=I, Br, Cl) in acid | 2-Halo-3-alkenoic acids | Nucleophilic conjugate addition; stereoselectivity is temperature-dependent. | thieme-connect.com |

| Cycloisomerization | Au(I) catalysts | Enol-lactones | Intramolecular anti-addition of the carboxylic acid to the allene. | mdpi.com |

| Electrophilic Cyclization | ICl | 5-Ylidene-1H-pyrrol-2(5H)-ones (from amides) | Regioselective 5-exo cyclization. | sorbonne-universite.fr |

| Hydrocarboxylation | CuH catalyst, fluoroformate | α-Chiral carboxylic acids | Highly enantioselective for certain substituted allenes. | nih.gov |

Synthetic Strategies for 2 Methylpenta 3,4 Dienoic Acid and Its Derivatives

Established Synthetic Routes to 2-Methylpenta-3,4-dienoic Acid

While a direct, one-step synthesis of this compound is not extensively documented in readily available literature, a common and logical approach involves a two-step process. This process begins with the synthesis of its corresponding ethyl ester, ethyl 2-methylpenta-3,4-dienoate, followed by hydrolysis to yield the desired carboxylic acid.

The synthesis of ethyl 2-methylpenta-3,4-dienoate can be achieved through various established methods for creating allene (B1206475) structures, often involving rearrangement reactions. Once the ester is obtained, it can be hydrolyzed under basic or acidic conditions to yield this compound.

Table 1: Inferred Two-Step Synthesis of this compound

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Ester Synthesis | Various methods for allene synthesis (e.g., from propargyl precursors) | Ethyl 2-methylpenta-3,4-dienoate |

| 2 | Hydrolysis | Aqueous acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH, KOH), followed by acidification | This compound |

General Methodologies for the Preparation of Substituted Penta-dienoic Acids.masterorganicchemistry.commdpi.com

The synthesis of substituted penta-dienoic acids, particularly those with an allene functionality like this compound, often employs powerful carbon-carbon bond-forming reactions such as the Claisen rearrangement. masterorganicchemistry.com The Claisen rearrangement is a mdpi.commdpi.com-sigmatropic rearrangement of an allyl vinyl ether, which upon heating, yields a γ,δ-unsaturated carbonyl compound. masterorganicchemistry.com

Several variants of the Claisen rearrangement are particularly relevant to the synthesis of complex carboxylic acids and their derivatives:

The Ireland-Claisen Rearrangement: This variation involves the reaction of an allylic ester with a strong base to form an enolate, which is then silylated to produce a silyl (B83357) ketene (B1206846) acetal. This intermediate rearranges at lower temperatures than the traditional Claisen rearrangement to afford a γ,δ-unsaturated carboxylic acid upon workup.

The Reformatsky-Claisen Rearrangement: This method utilizes the reaction of an allyl α-bromoacetate with zinc dust to generate a zinc enolate, which then undergoes a mdpi.commdpi.com-sigmatropic rearrangement. mdpi.com This approach has been successfully applied to the synthesis of various functionalized carboxylic acids. mdpi.com

These methodologies provide versatile pathways to substituted pentadienoic acids with control over stereochemistry and functional group tolerance. The choice of a specific method often depends on the desired substitution pattern and the availability of starting materials.

Table 2: Comparison of Claisen Rearrangement Variants for Penta-dienoic Acid Synthesis

| Rearrangement | Key Intermediate | Typical Conditions | Product |

| Classic Claisen | Allyl vinyl ether | High temperature | γ,δ-Unsaturated aldehyde or ketone |

| Ireland-Claisen | Silyl ketene acetal | Strong base (e.g., LDA), TMSCl, lower temperature | γ,δ-Unsaturated carboxylic acid |

| Reformatsky-Claisen | Zinc enolate | Zinc dust, heating | γ,δ-Unsaturated carboxylic acid |

Enantioselective Synthesis Approaches for Chiral this compound Derivatives.acs.orgnih.gov

The allene moiety in this compound is a source of axial chirality, making the enantioselective synthesis of its derivatives a significant area of research. acs.orgnih.gov The development of catalytic asymmetric methods to control the stereochemistry of allenes is crucial for accessing optically active materials with potential applications in various fields. researchgate.net

Several strategies have been developed for the enantioselective synthesis of chiral allenes:

Metal-Catalyzed Asymmetric Synthesis: Transition metal catalysis, particularly with metals like copper, nickel, and palladium, has emerged as a powerful tool for the asymmetric synthesis of chiral allenes. researchgate.net These methods often involve the reaction of prochiral substrates with chiral ligands that induce enantioselectivity. For instance, nickel-catalyzed propargylic substitution reactions have been shown to produce a variety of chiral phosphorus-containing allenes with high enantiomeric excess. nih.gov

Organocatalysis: Chiral organic molecules can also be used as catalysts to promote the enantioselective formation of allenes. Chiral phosphoric acids, for example, have been successfully employed in the asymmetric synthesis of axially chiral allenes. acs.org These catalysts can activate substrates and control the stereochemical outcome of the reaction.

Table 3: Overview of Enantioselective Strategies for Chiral Allene Synthesis

| Approach | Catalyst Type | Key Features |

| Metal Catalysis | Transition metals (Cu, Ni, Pd) with chiral ligands | High efficiency and enantioselectivity, broad substrate scope. nih.govresearchgate.net |

| Organocatalysis | Chiral phosphoric acids, amines, etc. | Metal-free conditions, mild reaction conditions. acs.org |

Derivatization Strategies of this compound.iosrjournals.org

The carboxylic acid functionality of this compound allows for a wide range of derivatization reactions, enabling the synthesis of various analogs with potentially altered properties. Common derivatization strategies include the formation of amides and esters.

Amide Formation: The carboxylic acid can be converted to an amide by reaction with an amine in the presence of a coupling agent. Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. iosrjournals.org This method is widely used in peptide synthesis and can be applied to a broad range of amines. iosrjournals.org

Esterification: Ester derivatives can be prepared through various methods, including the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride or anhydride, which then readily reacts with an alcohol to form the ester.

These derivatization reactions are fundamental in medicinal chemistry and materials science for modifying the physicochemical properties of a lead compound, such as its solubility, stability, and biological activity.

Table 4: Common Derivatization Reactions of Carboxylic Acids

| Derivative | Reagents and Conditions |

| Amide | Amine, Coupling Agent (e.g., EDC/HOBt), Solvent (e.g., DCM) |

| Ester | Alcohol, Acid Catalyst (e.g., H₂SO₄), Heat (Fischer Esterification) |

| Acyl Chloride | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) |

Elucidation of Reaction Mechanisms and Transformational Pathways Involving 2 Methylpenta 3,4 Dienoic Acid

Oxidative Transformations of Dienoic Acid Esters

The oxidative transformation of dienoic acid esters, particularly those containing an allene (B1206475) moiety like ethyl 2-methylpenta-3,4-dienoate, primarily involves the reaction of the carbon-carbon double bonds. A common oxidative reaction is epoxidation, which can be achieved using peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid (m-CPBA). libretexts.org

The reaction proceeds via the electrophilic attack of an oxygen atom from the peroxy acid on one of the nucleophilic double bonds of the allene system. libretexts.org This process is a concerted reaction that involves a circular transition state. libretexts.org The epoxidation of allenic systems can lead to the formation of allene oxides, which are highly reactive intermediates that can be trapped intramolecularly. acs.org The specific double bond that is oxidized can depend on the substitution pattern and the reaction conditions. For conjugated dienoic acids, the reactivity of each double bond towards oxidation can be influenced by electronic and steric factors.

| Reagent | Reaction Type | Product | Reference |

|---|---|---|---|

| Peroxycarboxylic Acid (e.g., m-CPBA) | Epoxidation | Oxacyclopropane (Epoxide) / Allene Oxide | libretexts.orgacs.org |

| Potassium Permanganate (KMnO₄) | Hydroxylation | Syn-Diol (Glycol) | libretexts.org |

| Osmium Tetroxide (OsO₄) | Hydroxylation | Syn-Diol (Glycol) | libretexts.org |

Reductive Transformations of Dienoic Acid Systems

The reduction of 2-methylpenta-3,4-dienoic acid and its esters can target two distinct functional groups: the carboxylic acid/ester and the allene double bonds.

The reduction of the carboxylic acid or ester functional group to a primary alcohol requires a powerful reducing agent. Lithium aluminum hydride (LiAlH₄) is effective for this transformation, whereas sodium borohydride (NaBH₄) is generally not strong enough. libretexts.orgyoutube.com The reaction mechanism involves the nucleophilic attack of a hydride ion (H⁻) from LiAlH₄ on the electrophilic carbonyl carbon. youtube.com For an ester, this initially forms an aldehyde intermediate, which is immediately further reduced to the primary alcohol because the aldehyde is more reactive than the starting ester. libretexts.orgyoutube.com

Alternatively, the allene moiety can be selectively reduced. Using specific catalysts, it is possible to reduce only one of the two double bonds of the allene. For instance, catalytic hydrogenation using Wilkinson's catalyst (a rhodium-phosphine complex) can achieve the selective reduction of one double bond. wikipedia.org

| Reagent | Target Functional Group | Product | Reference |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄), then H₂O | Carboxylic Acid / Ester | Primary Alcohol | libretexts.orgyoutube.com |

| Borane (BH₃) | Carboxylic Acid | Primary Alcohol | harvard.edu |

| Wilkinson's Catalyst (RhCl(PPh₃)₃) with H₂ | Allene C=C Double Bond | Alkene | wikipedia.org |

Nucleophilic Substitution Reactions Involving this compound Derivatives

Derivatives of this compound, particularly its esters (allenic esters), are susceptible to nucleophilic attack. The reactivity of these systems can be enhanced by coordination to a metal center. researchgate.net Phosphine catalysis is commonly employed to facilitate the addition of nucleophiles to allenic esters. researchgate.netnih.gov

These reactions can proceed via different pathways. In a typical conjugate addition, a nucleophile adds to the β-carbon of the allenic ester. However, a unique mode of reactivity known as γ-umpolung addition is also observed. nih.gov In this phosphine-catalyzed process, the catalyst adds to the allene, generating a phosphonium dienolate intermediate. This intermediate activates a pronucleophile through deprotonation, which then attacks the electrophilic vinyl phosphonium γ-carbon. nih.gov This pathway allows for the formation of a C-C bond at the γ-position, a reversal of the typical polarity. A variety of nucleophiles, including β-carbonyl esters, activated sulfones, and azlactones, can participate in these reactions. researchgate.netnih.gov

| Catalyst/Promoter | Nucleophile Type | Addition Type | Product Class | Reference |

|---|---|---|---|---|

| Tertiary Phosphine (e.g., PBu₃) | β-Ketoamides, Azlactones | β-Selective Addition | Functionalized α-Amino Acid Derivatives | researchgate.net |

| Tertiary Phosphine (e.g., PBu₃) | β-Carbonyl Esters, Sulfones | γ-Umpolung Addition | γ-Substituted Products | nih.gov |

| Calcium Promoter | Dithiocarbamates (from amines and CS₂) | Hydrothiolation | α-Substituted Alkenes | researchgate.net |

Cyclization Reactions: Lactonization Processes of Unsaturated Carboxylic Acids

The conjugated α,β,γ,δ-unsaturated carboxylic acid structure of this compound makes it a suitable substrate for intramolecular cyclization reactions to form lactones.

Protolactonization is an acid-catalyzed cyclization. In the case of α,β,γ,δ-unsaturated acids, the reaction is initiated by the protonation of the terminal (δ) carbon of the allene system. oup.com This generates a stabilized carbocation at the γ-position. The proximate carboxylic acid group then acts as an intramolecular nucleophile, attacking the carbocationic center to form a five- or six-membered lactone ring after deprotonation. oup.com This process effectively transforms the linear unsaturated acid into a cyclic lactone.

Iodolactonization is a related cyclization that is initiated by an electrophilic iodine source, such as molecular iodine (I₂). oup.com The mechanism is analogous to protolactonization. The reaction begins with the attack of the terminal double bond on the electrophilic iodine, forming an iodonium ion intermediate. The carboxylate group then attacks this intermediate in an intramolecular fashion, leading to the formation of an iodolactone. oup.com This reaction provides a method to synthesize functionalized lactones containing an iodine atom, which can be a handle for further synthetic transformations. Studies on related 2-methyl-penta-2,4-dienoic acids have shown that treatment with I₂ in acetonitrile can afford the corresponding iodolactone in good yield. oup.com

Decarboxylative and Dehydrative Coupling Reactions

Research has shown that dienoic acids can participate in palladium-catalyzed coupling reactions that proceed with the loss of carbon dioxide (decarboxylation). nih.gov Specifically, dienoic acids can be coupled with pentadienyl alcohols in a reaction that is both decarboxylative and dehydrative, occurring at ambient temperature with Pd(0) catalysis to generate 1,3,6,8-tetraenes. nih.gov

| Reactants | Catalyst | Product Type | Byproducts | Reference |

|---|---|---|---|---|

| Dienoic Acid + Pentadienyl Alcohol | Pd(0) Complex (e.g., Pd(PPh₃)₄) | 1,3,6,8-Tetraene | CO₂, H₂O | nih.gov |

Intramolecular Rearrangements and Cycloadditions

Detailed research findings specifically elucidating the intramolecular rearrangements and cycloadditions of this compound are not extensively available in the public domain. The reactivity of allenes, a key functional group in this molecule, suggests a potential for various intramolecular transformations, including cyclization to form lactones and cycloaddition reactions. However, specific studies detailing these pathways for this particular substituted pentadienoic acid, including reaction conditions, yields, and mechanistic details, are not readily found in a comprehensive format.

Allenic acids, in general, are known to undergo a variety of intramolecular reactions. For instance, the presence of the carboxylic acid functionality can lead to intramolecular additions across one of the double bonds of the allene system, potentially catalyzed by acids or transition metals. Such reactions could lead to the formation of five- or six-membered lactones, depending on the regioselectivity of the attack.

Furthermore, the allenic moiety itself can participate in pericyclic reactions. Intramolecular [2+2] cycloadditions of allenes are known to occur, typically under thermal or photochemical conditions, to yield bicyclic systems containing a methylenecyclobutane ring. The substitution pattern on the allene and the length and nature of the tether connecting the reacting moieties are critical factors in determining the feasibility and outcome of such reactions.

While general principles of allene chemistry suggest these possibilities, the specific influence of the methyl group at the 2-position and the terminal vinyl group of this compound on the propensity and stereochemical outcome of intramolecular rearrangements and cycloadditions has not been the subject of detailed published research. Therefore, a comprehensive discussion with supporting experimental data and interactive data tables for this specific compound cannot be provided at this time.

Stereochemical Investigations of 2 Methylpenta 3,4 Dienoic Acid and Analogous Structures

Geometric Isomerism (cis/trans, E/Z) in Conjugated Dienoic Acid Systems.pharmaguideline.comchemguide.co.ukchemguide.co.uk

Geometric isomerism, a form of stereoisomerism, arises in molecules where there is restricted rotation around a bond, most commonly a carbon-carbon double bond. chemguide.co.ukpressbooks.pub In conjugated dienoic acid systems, the presence of C=C double bonds can lead to different spatial arrangements of substituents, resulting in distinct geometric isomers. While the simpler cis/trans nomenclature is often used for disubstituted alkenes, the more systematic and unambiguous Cahn-Ingold-Prelog (CIP) priority system, leading to E/Z notation, is required for more complex structures. pharmaguideline.comchemguide.co.uk

The E/Z system assigns priorities to the two substituents attached to each carbon of the double bond based on atomic number. pressbooks.pub If the higher-priority groups on each carbon are on the same side of the double bond, the configuration is designated as Z (from the German zusammen, meaning together). If they are on opposite sides, the configuration is E (from the German entgegen, meaning opposite). chemguide.co.ukpressbooks.pub

Table 1: Cahn-Ingold-Prelog Priority Rules for E/Z Designation

| Priority Rule | Description | Example |

|---|---|---|

| 1. Atomic Number | Higher atomic number of the atom directly attached to the double bond carbon gets higher priority. | Br > Cl > O > N > C > H |

| 2. Next Atom | If the directly attached atoms are the same, move to the next atoms along the chain until a point of difference is found. | -CH₂CH₃ > -CH₃ |

| 3. Multiple Bonds | Atoms of a double or triple bond are considered to be bonded to an equivalent number of similar single-bonded atoms. | -C=O is treated as C bonded to two O atoms. |

For a conjugated dienoic acid, this analysis is applied to each relevant double bond to fully describe the molecule's geometry.

Axial Chirality in Allene-Containing Carboxylic Acids.wikipedia.org

Unlike the more common central chirality (point chirality) found in molecules with a stereogenic carbon atom, allenes can exhibit axial chirality. wikipedia.org This type of chirality arises from a non-planar arrangement of substituents around an axis of chirality, which in the case of allenes is the C=C=C axis. wikipedia.org The two terminal carbons of the allene (B1206475) system are sp² hybridized, and their substituents lie in perpendicular planes.

For an allene to be chiral, the substituents on each of the terminal carbons must be different (abC=C=Ccd, where a ≠ b and c ≠ d). wikipedia.orgmasterorganicchemistry.com This lack of a plane of symmetry or a center of inversion makes the molecule non-superimposable on its mirror image. wikipedia.org 2-Methylpenta-3,4-dienoic acid possesses this structural feature, with one terminus substituted with a methyl group and a carboxylic acid group, and the other with a hydrogen and a methyl group (if considering the analogous 2,4-dimethylpenta-2,3-dienoic acid for a clearer example of the abC=C=Cab structure). This makes it a chiral molecule capable of existing as two enantiomers. wikipedia.org

Methodologies for Stereochemical Assignment and Elucidation.pharmaguideline.comchemguide.co.ukwikipedia.orgspringernature.com

Determining the absolute configuration of chiral molecules like this compound is crucial for understanding their properties and reactivity. Several spectroscopic and chemical methods are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Configuration.pharmaguideline.comchemguide.co.ukwikipedia.orgspringernature.com

NMR spectroscopy is a powerful tool for structural elucidation and can be used to determine stereochemistry. While the NMR spectra of enantiomers are identical, converting them into diastereomers by reaction with a chiral derivatizing agent allows for their differentiation. stackexchange.com Techniques like two-dimensional NMR (e.g., COSY) can help in assigning proton signals and understanding through-bond coupling relationships within the molecule, which can be crucial for interpreting the spectra of the derivatized products. longdom.org

Chiroptical Spectroscopy (Electronic Circular Dichroism) in Stereochemical Determination.pharmaguideline.comchemguide.co.ukspringernature.com

Electronic Circular Dichroism (ECD) is a form of spectroscopy that measures the differential absorption of left and right circularly polarized light by a chiral molecule. encyclopedia.pubunits.it An ECD spectrum displays positive or negative peaks, known as Cotton effects, at specific wavelengths corresponding to electronic transitions. nih.gov The sign and shape of the ECD spectrum are highly sensitive to the molecule's three-dimensional structure, including its absolute configuration and conformation. encyclopedia.pub By comparing the experimentally measured ECD spectrum of an unknown compound with that of a known standard or with a spectrum predicted by theoretical calculations (e.g., time-dependent density functional theory, TD-DFT), the absolute configuration can be determined. nih.govdtu.dk For allenes, the intense electronic transitions associated with the cumulenic system often give rise to strong ECD signals, making it a valuable technique for their stereochemical analysis. acs.org

Advanced Chemical Methods for Absolute Configuration (e.g., Mosher's Method).wikipedia.org

Mosher's method is a well-established chemical method for determining the absolute configuration of chiral alcohols and amines, and can be adapted for carboxylic acids. springernature.comillinois.edunih.gov The method involves the formation of diastereomeric esters (or amides) by reacting the chiral substrate with the two enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). springernature.comnih.gov

The underlying principle is that the phenyl group of the MTPA moiety adopts a preferred conformation in the resulting diastereomers. This creates a distinct anisotropic effect, causing shielding or deshielding of the protons in the substrate that are in proximity to the phenyl ring. stackexchange.comillinois.edu By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) for the protons of the two diastereomeric esters, the absolute configuration of the original chiral center can be deduced. stackexchange.com A consistent pattern of positive and negative Δδ values on either side of the stereocenter allows for the assignment of the configuration. illinois.edu

Table 2: Hypothetical Application of Mosher's Method to a Chiral Carboxylic Acid Derivative

| Proton | δ (S-MTPA ester) (ppm) | δ (R-MTPA ester) (ppm) | Δδ (δS - δR) | Inferred Position Relative to MTPA Phenyl Group |

|---|---|---|---|---|

| H-a | 6.15 | 6.25 | -0.10 | Shielded (Right side) |

| H-b | 5.80 | 5.70 | +0.10 | Deshielded (Left side) |

| H-c | 2.10 | 2.00 | +0.10 | Deshielded (Left side) |

Note: This table is illustrative of the data analysis in Mosher's method. The signs of Δδ are used to build a model of the diastereomer and assign the absolute configuration.

Influence of Stereochemistry on Chemical Reactivity.nih.govresearchgate.net

The stereochemistry of a molecule, including the axial chirality of an allene, can significantly influence its chemical reactivity. The specific spatial arrangement of atoms and functional groups dictates how a molecule interacts with other reagents, catalysts, and biological systems.

In reactions involving chiral allenes, the axial chirality can direct the approach of a reagent, leading to stereoselective outcomes. This is the principle behind chirality transfer reactions, where the axial chirality of the allene is converted into central chirality in the product. nih.gov For example, the electrophilic addition to an allene can proceed with a high degree of stereocontrol, dictated by the existing stereochemistry of the allene. acs.org The facial selectivity of such reactions is often determined by steric hindrance and electronic factors arising from the specific three-dimensional structure of the allene enantiomer. The stereochemical outcome of reactions catalyzed by transition metals can also be highly dependent on the allene's configuration. nih.gov

Computational and Theoretical Chemistry Approaches for 2 Methylpenta 3,4 Dienoic Acid Systems

Quantum Chemical Calculations of Molecular Geometries and Electronic Structures

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the optimal geometric arrangement of atoms and the distribution of electrons within the molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a balance between accuracy and computational cost, making it a standard tool for determining the equilibrium geometries of organic molecules.

For 2-Methylpenta-3,4-dienoic acid, a geometry optimization would be performed using a functional such as B3LYP or ωB97X-D, combined with a basis set like 6-311++G(d,p). The calculation would yield the lowest-energy conformation of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the molecule's three-dimensional shape, including the characteristic orthogonal planes of the allene (B1206475) group and the preferred orientation of the carboxylic acid substituent.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value |

| Bond Length | C3 | = | C4 | ~1.31 Å | |

| C4 | = | C5 | ~1.31 Å | ||

| C2 | - | C3 | ~1.49 Å | ||

| C1 (Carbonyl) | = | O | ~1.21 Å | ||

| C1 (Carbonyl) | - | O (Hydroxyl) | ~1.35 Å | ||

| Bond Angle | C3 | - | C4 | - | C5 |

| C2 | - | C3 | - | C4 | |

| H | - | C2 | - | C3 | |

| Dihedral Angle | H | - | C5 | - | C3 |

Note: The values in this table are representative and based on typical outputs from DFT calculations for similar molecular structures. They serve as an illustration of the data obtained from such a theoretical analysis.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the use of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate solutions for the electronic structure of a molecule. mpg.de

While more computationally demanding than DFT, ab initio methods are often used to benchmark the results obtained from DFT or to investigate systems where DFT may be less reliable. For this compound, an MP2 or CCSD(T) calculation could be employed to obtain a highly accurate single-point energy for the DFT-optimized geometry. This provides a more refined understanding of the molecule's stability and electronic energy, serving as a "gold standard" theoretical value. youtube.comyoutube.com These methods are particularly useful for accurately describing electron correlation effects, which are important in molecules with multiple bonds like allenes.

Prediction and Interpretation of Spectroscopic Data through Theoretical Modeling

Theoretical modeling is instrumental in predicting and interpreting various types of spectra. By simulating spectroscopic data, computational methods can aid in structure elucidation, confirm experimental findings, and assign absolute configurations to chiral molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure. Computational methods can predict the ¹H and ¹³C NMR chemical shifts of a molecule with a high degree of accuracy. The standard procedure involves optimizing the molecule's geometry with DFT and then performing a subsequent calculation using a method like Gauge-Independent Atomic Orbital (GIAO).

For this compound, this approach would provide theoretical chemical shift values for each hydrogen and carbon atom. These predicted shifts can be compared directly with an experimental spectrum to assign each signal to a specific atom, which is especially useful for complex or ambiguous spectra. nih.gov

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C1 (-COOH) | - | ~175 |

| O-H (-COOH) | ~12.0 | - |

| C2 | ~3.0 | ~45 |

| H (on C2) | ~3.0 | - |

| C3 | - | ~90 |

| C4 (Allene center) | - | ~210 |

| C5 | ~4.8 | ~75 |

| H₂ (on C5) | ~4.8 | - |

| C6 (Methyl) | ~1.3 | ~20 |

| H₃ (on C6) | ~1.3 | - |

Note: This table presents hypothetical NMR chemical shifts for this compound as would be predicted by GIAO-DFT calculations. Actual values may vary based on the specific level of theory, basis set, and solvent model used.

This compound is a chiral molecule due to the substituted allene group, which creates an axis of chirality. masterorganicchemistry.comyoutube.com Electronic Circular Dichroism (ECD) spectroscopy is an experimental technique that measures the differential absorption of left- and right-circularly polarized light, making it ideal for determining the absolute configuration of chiral molecules. core.ac.uk

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for simulating ECD spectra. dtu.dknih.gov The process involves first obtaining a reliable set of low-energy conformers of the molecule. Then, for a chosen enantiomer (e.g., the aR configuration), the TD-DFT calculation simulates the electronic transitions and their corresponding rotational strengths. The resulting data are plotted as a theoretical ECD spectrum. By comparing the signs (positive or negative) and shapes of the calculated cotton effects with the experimentally measured spectrum, the absolute configuration of the molecule can be determined unambiguously. nih.gov This application is particularly crucial for chiral allenes where stereochemistry dictates biological activity or reaction pathways. acs.org

Analysis of Molecular Orbital Theory: HOMO-LUMO Energies and Reactivity Indices

Molecular Orbital (MO) theory describes the behavior of electrons in a molecule in terms of orbitals that extend over the entire molecule. The energies and shapes of these orbitals, particularly the frontier orbitals, are key to understanding a molecule's reactivity.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital most likely to accept electrons (acting as an electrophile). masterorganicchemistry.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. wuxiapptec.com

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity.

A small HOMO-LUMO gap suggests that the molecule is more polarizable, has low kinetic stability, and is more chemically reactive. researchgate.net

From the HOMO and LUMO energies, several global reactivity indices can be calculated, providing a quantitative measure of the molecule's chemical behavior. ajchem-a.comnih.gov These are typically derived using approximations based on Koopmans' theorem.

Ionization Potential (I) ≈ -E_HOMO

Electron Affinity (A) ≈ -E_LUMO

Chemical Potential (μ) = (E_HOMO + E_LUMO) / 2

Chemical Hardness (η) = (E_LUMO - E_HOMO) / 2

Global Softness (S) = 1 / (2η)

Global Electrophilicity Index (ω) = μ² / (2η)

| Computational Parameter | Predicted Value (eV) | Description |

| E_HOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| E_LUMO | -0.8 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 5.7 | Indicator of chemical stability and reactivity |

| Ionization Potential (I) | 6.5 | Energy required to remove an electron |

| Electron Affinity (A) | 0.8 | Energy released when an electron is added |

| Chemical Hardness (η) | 2.85 | Resistance to change in electron distribution |

| Global Softness (S) | 0.175 | Reciprocal of hardness, measure of reactivity |

| Electrophilicity Index (ω) | 2.82 | Measure of electrophilic character |

Note: The values presented are illustrative theoretical predictions derived from HOMO and LUMO energies, intended to represent the output of a standard DFT analysis.

Molecular Docking and Interaction Studies with Biomolecules (where this compound is a substructure)

The allenic acid functionality present in this compound suggests its potential as a reactive species that could engage in covalent or non-covalent interactions with enzyme active sites. Allenic fatty acids are known to be mechanism-based inhibitors of certain enzymes, such as prostaglandin (B15479496) H synthase and lipoxygenase. These enzymes are crucial in the biosynthesis of prostaglandins (B1171923) and leukotrienes, which are key mediators of inflammation. The highly reactive allene group can undergo enzymatic oxidation or isomerization, leading to the formation of a reactive intermediate that can then covalently modify the enzyme, leading to its irreversible inactivation.

In the absence of direct molecular docking studies for compounds containing the this compound substructure, a general understanding of how similar fatty acid derivatives interact with their biological targets can be inferred from existing computational research. For instance, molecular docking and molecular dynamics simulations are frequently used to investigate the binding modes of fatty acids within the active sites of enzymes like fatty acid synthase (FASN) and cyclooxygenases (COX). These studies typically reveal key interactions, such as:

Hydrogen Bonding: The carboxylic acid group of the fatty acid often forms hydrogen bonds with polar amino acid residues (e.g., Arginine, Serine, Tyrosine) in the enzyme's active site.

Hydrophobic Interactions: The aliphatic chain of the fatty acid typically sits (B43327) within a hydrophobic tunnel or pocket of the enzyme, forming van der Waals interactions with nonpolar residues (e.g., Leucine, Isoleucine, Valine).

Coordination with Metal Centers: In metalloenzymes like lipoxygenase, the carboxylate group of the fatty acid can coordinate with the active site metal ion (e.g., iron).

A hypothetical molecular docking study of a compound containing the this compound substructure would likely focus on a known target of allenic fatty acids, such as soybean lipoxygenase-1. The study would aim to elucidate the binding orientation of the inhibitor and identify the key amino acid residues involved in its stabilization within the active site. The results of such a study could be presented in a table format, as shown below for a hypothetical scenario.

Hypothetical Molecular Docking Data for a this compound Derivative with Soybean Lipoxygenase-1

| Parameter | Value |

| Target Protein | Soybean Lipoxygenase-1 (PDB ID: 1YGE) |

| Ligand | (Hypothetical Compound A) |

| Docking Software | AutoDock Vina |

| Binding Affinity (kcal/mol) | -7.5 |

| Interacting Residues | ILE857, LEU560, HIS513, ILE553, PHE577 |

| Types of Interactions | Hydrogen bond with HIS513, Hydrophobic interactions with ILE857, LEU560, ILE553, PHE577 |

Table 1: Hypothetical molecular docking results for a compound containing a this compound substructure.

Detailed Research Findings from a Hypothetical Study:

In this hypothetical study, the this compound derivative (Compound A) would be docked into the active site of soybean lipoxygenase-1. The docking results would indicate a favorable binding affinity, suggesting a stable interaction. The carboxylic acid moiety of Compound A would be predicted to form a crucial hydrogen bond with the side chain of Histidine 513, a key residue in the enzyme's catalytic mechanism. The rest of the molecule, including the this compound substructure, would be stabilized by hydrophobic interactions with surrounding nonpolar residues. The allenic group would be positioned in proximity to the catalytic iron center, suggesting a potential for covalent modification, consistent with the known mechanism of allenic fatty acid inhibitors.

It is important to reiterate that the above data and discussion are hypothetical and are provided to illustrate the type of information that would be generated from a molecular docking study. Currently, there is a gap in the scientific literature regarding specific computational and theoretical chemistry approaches applied to systems containing this compound as a substructure. Future research in this area would be valuable for understanding the potential of such compounds as enzyme inhibitors and for the rational design of new therapeutic agents.

2 Methylpenta 3,4 Dienoic Acid As a Key Structural Motif in Natural Product Chemistry

Occurrence and Structural Analysis of Natural Products Containing the 2-Methylpenta-3,4-dienoic Acid Moiety

The this compound structure is integrated into a range of natural products, each with specific biological functions. The following subsections detail its presence in key classes of these compounds.

Abscisic Acid and its Conjugates

Abscisic acid (ABA) is a paramount plant hormone that plays a central role in regulating various aspects of plant growth and development, particularly in response to environmental stress. Structurally, ABA is a sesquiterpenoid, and its side chain is a (2Z,4E)-3-methylpenta-2,4-dienoic acid attached to a 6-membered carbon ring. The naturally occurring and most biologically active form is (+)-abscisic acid.

In plants, ABA can exist in its free form or as conjugates, which are typically inactive storage forms. The most common conjugate is abscisic acid-β-D-glucosyl ester (ABA-GE), formed by the esterification of the carboxylic acid group of ABA with glucose. This conjugation allows for the rapid release of active ABA through enzymatic hydrolysis when the plant encounters stress conditions.

Table 1: Key Data on Abscisic Acid

| Property | Value |

| Chemical Formula | C15H20O4 |

| Molar Mass | 264.32 g/mol |

| IUPAC Name | (2Z,4E)-5-((1S)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl)-3-methylpenta-2,4-dienoic acid |

| Biological Role | Plant hormone involved in stress response, seed dormancy, and stomatal closure. |

Phytotoxic Sesquiterpenoids

The this compound moiety is also a characteristic feature of certain phytotoxic sesquiterpenoids, which are secondary metabolites produced by some fungi that can inhibit plant growth. A notable example is the pyrenophoric acid family of compounds.

Pyrenophoric acid and its derivatives, such as pyrenophoric acids B and C, are produced by the fungus Pyrenophora semeniperda. These compounds exhibit phytotoxic activity, inhibiting the growth of certain plants. Their structures consist of a substituted cyclohexane ring attached to a 3-methylpenta-2,4-dienoic acid side chain, highlighting a structural similarity to abscisic acid.

Table 2: Examples of Phytotoxic Sesquiterpenoids with a this compound Moiety

| Compound | Producing Organism | Biological Activity |

| Pyrenophoric acid | Pyrenophora semeniperda | Phytotoxic |

| Pyrenophoric acid B | Pyrenophora semeniperda | Phytotoxic |

| Pyrenophoric acid C | Pyrenophora semeniperda | Phytotoxic |

Sorbicillinoid Derivatives

Sorbicillinoids are a class of fungal polyketide metabolites known for their diverse and complex structures. While many sorbicillinoids feature a sorbyl side chain, which is a hexa-2,4-dienoyl group, specific examples containing the precise this compound moiety are not prominently reported in available scientific literature. The characteristic side chain of most known sorbicillinoids is derived from sorbicillin, which does not possess the methyl group at the 2-position of the pentadienoic acid chain. Therefore, while structurally related, the direct inclusion of the this compound motif in this class of compounds is not well-established.

Dihydrophaseic Acid Glucosides

Dihydrophaseic acid (DPA) is a major catabolite of abscisic acid. It is formed by the reduction of the keto group on the cyclohexene ring of phaseic acid, which is an oxidized derivative of ABA. DPA can be further conjugated with glucose to form dihydrophaseic acid glucosides. These glucosides are considered to be inactive, detoxification products of ABA.

Structurally, dihydrophaseic acid retains the 3-methylpenta-2,4-dienoic acid side chain, and in its glucoside form, a glucose molecule is typically attached to one of the hydroxyl groups on the ring structure. The presence of this moiety underscores its origin as a downstream metabolite of abscisic acid.

Biosynthetic Pathways Involving this compound Intermediates

The biosynthesis of natural products containing the this compound moiety is intricately linked to the broader pathways of terpenoid synthesis.

Mevalonate Pathway in Terpenoid Biosynthesis

The fundamental building blocks for all terpenoids, including the sesquiterpenoids that serve as precursors to abscisic acid and related compounds, are the five-carbon isomers isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). In the cytoplasm of plants and fungi, IPP and DMAPP are primarily synthesized through the mevalonate (MVA) pathway.

The MVA pathway begins with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). HMG-CoA is then reduced to mevalonate, which is subsequently phosphorylated and decarboxylated to yield IPP. IPP can then be isomerized to DMAPP.

For sesquiterpenoids, three molecules of IPP are sequentially added to DMAPP to form the 15-carbon precursor, farnesyl pyrophosphate (FPP). FPP is a key branch point intermediate that can be cyclized and further modified to produce the vast array of sesquiterpenoid structures observed in nature.

In the case of abscisic acid biosynthesis in plants, the pathway is indirect. Instead of direct cyclization of FPP, the C15 ABA skeleton is derived from the oxidative cleavage of a C40 carotenoid, zeaxanthin. Zeaxanthin itself is synthesized from the condensation of eight isoprene units derived from the MVA pathway (or the plastidial MEP pathway). A key enzyme, 9-cis-epoxycarotenoid dioxygenase (NCED), cleaves 9'-cis-neoxanthin to produce a C15 intermediate called xanthoxin.

Xanthoxin then undergoes a two-step oxidation in the cytoplasm to form abscisic acid. The first step, catalyzed by a short-chain dehydrogenase/reductase, converts the terminal aldehyde of xanthoxin to an alcohol, forming abscisic aldehyde. In the final step, the enzyme abscisic aldehyde oxidase catalyzes the oxidation of the aldehyde group to a carboxylic acid, thus completing the formation of the this compound side chain of ABA.

Abscisic Acid Biosynthesis and Catabolism

The regulation of abscisic acid (ABA) levels in plant tissues is a dynamic process, meticulously controlled by the interplay of its biosynthetic and catabolic pathways. While this compound is not a direct intermediate, the structurally related 3-methylpenta-2,4-dienoic acid moiety forms the side chain of the ABA molecule, making an understanding of ABA metabolism crucial. The plant hormone ABA is a 15-carbon sesquiterpenoid synthesized indirectly from the cleavage of C40 carotenoids. wikipedia.orgttu.edumdpi.com

The biosynthesis of ABA is primarily initiated in plastids through the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway. wikipedia.orgoup.com The process begins with the C40 carotenoid, zeaxanthin, which is considered the first committed precursor for ABA. wikipedia.org A series of enzymatic reactions, including epoxidation and isomerization, convert zeaxanthin into violaxanthin and subsequently into 9'-cis-neoxanthin. oup.commdpi.com The pivotal, rate-limiting step in the pathway is the oxidative cleavage of 9-cis-epoxycarotenoids (like 9'-cis-neoxanthin or 9-cis-violaxanthin) by the enzyme 9-cis-epoxycarotenoid dioxygenase (NCED). mdpi.com This reaction yields a C15 intermediate called xanthoxin, the direct precursor to ABA. wikipedia.orgmdpi.com Xanthoxin is then transported from the plastids to the cytoplasm, where it undergoes a two-step oxidation process. It is first converted to abscisic aldehyde, which is then oxidized to the final, biologically active form of abscisic acid. mdpi.comresearchgate.net

The inactivation or catabolism of ABA is equally important for maintaining hormonal homeostasis and is achieved through two primary mechanisms: oxidation and conjugation. mdpi.comnih.gov The principal catabolic pathway involves the hydroxylation of the ABA molecule, catalyzed by a group of cytochrome P450 monooxygenases known as CYP707As. wikipedia.org The most predominant route is the oxidation at the 8'-methyl group, which produces an unstable intermediate, 8'-hydroxy ABA. nih.govnih.gov This compound spontaneously isomerizes to form phaseic acid (PA). nih.govnih.gov Phaseic acid, which is largely inactive, can be further metabolized by reduction to dihydrophaseic acid (DPA). mdpi.comnih.govfrontiersin.org Besides the main 8'-hydroxylation pathway, oxidation can also occur at the 7' and 9' methyl groups, leading to other hydroxylated derivatives. nih.gov The second major inactivation pathway is conjugation, where ABA is esterified with glucose by the enzyme uridine diphosphate-glucosyltransferase, forming ABA-glucose ester (ABA-GE). wikipedia.orgfrontiersin.org This conjugated form is biologically inactive and is stored in the vacuole. frontiersin.org

Key Intermediates and Enzymes in ABA Metabolism

| Process | Key Intermediates | Key Enzymes |

|---|---|---|

| Biosynthesis | Zeaxanthin | Zeaxanthin epoxidase (ZEP) |

| Violaxanthin / 9'-cis-Neoxanthin | 9-cis-epoxycarotenoid dioxygenase (NCED) | |

| Xanthoxin | Short-chain dehydrogenase/reductase | |

| Abscisic Aldehyde | Abscisic aldehyde oxidase (AAO) | |

| Catabolism | 8'-hydroxy ABA / Phaseic Acid (PA) | CYP707A (ABA 8'-hydroxylase) |

| Dihydrophaseic Acid (DPA) | Phaseate reductase (PAR) |

Structural Analogs and Biologically Relevant Derivatives of this compound in Natural Contexts

The allenic acid structure, characterized by cumulative double bonds (C=C=C), is a rare but significant motif found in a variety of natural products. nih.govresearchgate.net Although this compound itself is not a prominent natural product, its core allenic structure is present in over 150 known natural compounds, many of which exhibit notable biological activity. nih.govbeilstein-journals.org These compounds originate from diverse sources, including algae, fungi, and plants. beilstein-journals.orgnih.govdrugfuture.com

A prominent class of natural products containing an allenic bond is the carotenoids, particularly those found in marine algae. nih.gov

Fucoxanthin is a major xanthophyll in brown seaweeds and diatoms, responsible for their characteristic olive-green or brown color. nih.gov Its unique structure includes an allenic bond, a 5,6-monoepoxide, and nine conjugated double bonds, which contribute to its potent antioxidant properties. nih.gov It plays a crucial role in the light-harvesting complexes of these organisms. mdpi.com

Peridinin is another light-harvesting carotenoid found in dinoflagellates. researchgate.net Structurally similar to fucoxanthin, it also possesses an allenic bond and is essential for photosynthesis in these marine microorganisms. researchgate.netnih.gov

The allenic structure is not limited to pigments. It is also found in compounds with antimicrobial properties.

Mycomycin , an antibiotic produced by the actinomycete Nocardia acidophilus, is a polyunsaturated fatty acid that contains an allenic system within its 13-carbon chain. drugfuture.comnih.govebi.ac.uk It exhibits tuberculostatic properties, demonstrating the potential of allenic acids in medicinal applications. ebi.ac.uk

In addition to naturally occurring analogs, synthetic derivatives of allenic acids have found applications. A notable example related to the subject compound is Ethyl 2-methyl-3,4-pentadienoate . This ester derivative is not known as a natural product but is used commercially as a flavoring agent. nih.gov It is valued for its complex fruity aroma, described as having notes of apple, plum, and pineapple, showcasing a biological relevance in the context of human sensory perception. thegoodscentscompany.com Other synthetic allenic acids have been investigated for a range of bioactivities, including as enzyme inhibitors and chemical nucleases. uctm.eduacs.org

Examples of Allenic Compounds and Derivatives

| Compound | Type | Natural Source / Use | Biological Relevance |

|---|---|---|---|

| Fucoxanthin | Natural Analog (Carotenoid) | Brown seaweeds, diatoms | Photosynthetic pigment, antioxidant nih.gov |

| Peridinin | Natural Analog (Carotenoid) | Dinoflagellates | Light-harvesting pigment researchgate.net |

| Mycomycin | Natural Analog (Fatty Acid) | Nocardia acidophilus | Antibiotic (tuberculostatic) drugfuture.comebi.ac.uk |

| Ethyl 2-methyl-3,4-pentadienoate | Synthetic Derivative | Flavor Industry | Flavoring agent (fruity aroma) nih.gov |

Advanced Applications of 2 Methylpenta 3,4 Dienoic Acid in Organic Synthesis and Materials Science

2-Methylpenta-3,4-dienoic Acid as a Versatile Organic Building Block

This compound, a member of the allenoic acid family, possesses a unique structural framework characterized by the presence of both an allene (B1206475) and a carboxylic acid functional group. This combination of reactive sites makes it a potentially versatile building block in organic synthesis. The axial chirality of the allene moiety, coupled with the reactivity of the carboxylic acid, opens avenues for the stereoselective synthesis of complex molecular architectures.

The allene group can participate in a variety of transformations, including cycloaddition reactions, cycloisomerizations, and transition metal-catalyzed cross-coupling reactions. For instance, allenoic acid derivatives have been shown to undergo Diels-Alder reactions with cyclopentadienes in a diastereoselective manner, mediated by Lewis acids. rsc.org This reactivity allows for the construction of bicyclic systems with controlled stereochemistry.

Furthermore, the carboxylic acid functionality can be readily converted into a wide range of other functional groups, such as esters, amides, and acid halides, providing further opportunities for diversification. This versatility allows for the incorporation of the this compound scaffold into a larger molecular framework, making it a valuable precursor for the synthesis of natural products and other biologically active molecules. For example, gold-catalyzed cycloisomerization of allenoic acids has been utilized as a key step in the synthesis of naturally occurring γ-butyrolactones. nih.gov

Table 1: Potential Reactions of this compound

| Reaction Type | Reagents/Conditions | Potential Product(s) |

| Cycloaddition [2+2] | Photochemical irradiation | Cyclobutane (B1203170) derivatives |

| Cycloaddition [4+2] (Diels-Alder) | Diene, Lewis Acid | Cyclohexene derivatives |

| Cycloisomerization | Gold or Rhodium catalysts | Lactones, furanones nih.govrsc.org |

| Esterification | Alcohol, Acid catalyst | Esters |

| Amidation | Amine, Coupling agent | Amides |

Synthesis of Conjugated Systems and Polymeric Materials Utilizing Dienoic Acid Scaffolds

The diene functionality within the this compound structure suggests its potential as a monomer for the synthesis of conjugated polymers. Conjugated polymers are of significant interest due to their unique electronic and optical properties, finding applications in areas such as organic electronics and sensor technology.

While specific research on the polymerization of this compound is not extensively documented, the general principles of diene polymerization can be applied. The conjugated double bonds of the dienoic acid could potentially undergo polymerization through various mechanisms, including radical, cationic, or anionic polymerization, to yield polymers with a conjugated backbone. The methyl substituent on the diene may influence the polymer's properties, such as its solubility and morphology.

Moreover, dienoic acids can be utilized in photochemical dimerization reactions to create well-defined cyclobutane structures. Template-directed photodimerization of 5-arylpenta-2,4-dienoic acids has been shown to produce mono [2+2] cycloaddition products with high regio- and diastereoselectivity. nih.gov This type of controlled dimerization could be extended to create specific oligomeric structures with tailored properties.

Rational Design and Synthesis of Functional Organic Molecules Based on the this compound Framework

The unique chemical functionalities of this compound make it an attractive scaffold for the rational design and synthesis of functional organic molecules. The ability to selectively modify both the allene and the carboxylic acid groups allows for the systematic variation of the molecule's structure to achieve desired properties.

For example, the carboxylic acid can serve as an anchor point to attach the molecule to a surface or to another molecule. The allene moiety, with its specific stereochemistry and reactivity, can be used to control the three-dimensional shape of the resulting molecule and to introduce specific interaction sites. This approach is valuable in the design of molecules for applications in medicinal chemistry, where the precise spatial arrangement of functional groups is crucial for biological activity. For instance, derivatives of 5-(3,4-methylenedioxyphenyl)-2,4-pentadienoic acid have been synthesized and shown to possess potent antimicrobial and anticancer activities. iosrjournals.org

The synthesis of heterocyclic compounds is another area where this dienoic acid could be employed. The reactive diene system can participate in cyclization reactions with various reagents to form five- or six-membered rings containing heteroatoms. For example, the reaction of dienoyl chlorides with enamines can lead to the formation of substituted pyridines.

Table 2: Examples of Functional Molecules Derived from Dienoic Acid Scaffolds

| Derivative Class | Synthetic Approach | Potential Application |

| Chiral Lactones | Gold-catalyzed cycloisomerization nih.gov | Natural product synthesis, Chiral building blocks |

| Substituted Pyridines | Cyclocondensation reactions | Pharmaceuticals, Agrochemicals |

| Functionalized Cyclobutanes | Photodimerization nih.gov | Molecular scaffolding, Materials science |

| Bioactive Amides | Amide coupling iosrjournals.org | Antimicrobial and anticancer agents |

Integration into Supramolecular Assemblies and Frameworks

The carboxylic acid group of this compound provides a handle for its integration into supramolecular assemblies through non-covalent interactions, primarily hydrogen bonding. Carboxylic acids are well-known to form robust hydrogen-bonded dimers and can also interact with other functional groups, such as pyridines, to form predictable supramolecular synthons.

This self-assembly behavior can be exploited to construct well-ordered one-, two-, or three-dimensional structures. The specific arrangement of the molecules within these assemblies will be dictated by the interplay of hydrogen bonding, van der Waals interactions, and potentially π-π stacking interactions involving the diene system.

While the supramolecular chemistry of this compound itself has not been extensively explored, the principles of crystal engineering suggest that it could be a valuable component for the construction of novel solid-state architectures. By co-crystallizing it with other molecules (co-formers) that have complementary hydrogen bonding sites, it may be possible to create new materials with interesting properties, such as specific host-guest capabilities or altered optical and mechanical properties. The chiral nature of the allene could also lead to the formation of chiral supramolecular structures.

Q & A

Q. What are the recommended safety protocols for handling 2-Methylpenta-3,4-dienoic acid in laboratory settings?

Methodological Answer:

- Ventilation: Use local exhaust ventilation and ensure well-ventilated workspaces to mitigate respiratory irritation risks, as observed in structurally similar allenoic acids (e.g., Hexa-2,4-dienoic acid, H335 hazard) .

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Static Precautions: Ground equipment to avoid electrostatic discharges during handling .

Q. How can researchers synthesize and purify this compound for experimental use?

Methodological Answer:

- Synthesis Routes: Adapt methods for analogous allenoic acids, such as carboxylation of terminal alkynes or [2,3]-sigmatropic rearrangements.

- Purification: Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization in polar aprotic solvents.

- Characterization: Validate purity via HPLC (C18 column, UV detection at 210–250 nm) and structural confirmation via -NMR (δ 5.0–6.5 ppm for allenic protons) and FT-IR (C=O stretch ~1700 cm) .

Q. What are the key environmental fate considerations for this compound?

Methodological Answer:

- Biodegradability Testing: Conduct OECD 301 tests (e.g., Closed Bottle Test) to assess aerobic biodegradability, as seen in Hexa-2,4-dienoic acid (readily biodegradable) .

- Aquatic Toxicity: Perform Daphnia magna acute toxicity assays (OECD 202) and algal growth inhibition tests (OECD 201) to evaluate ecotoxicity .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound be resolved?

Methodological Answer:

- Data Triangulation: Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell-based assays).

- Meta-Analysis: Compare findings with literature on analogous compounds (e.g., Hexa-2,4-dienoic acid) to identify trends or outliers .

- Study Limitations: Scrutinize variables like solvent choice (DMSO vs. aqueous buffers) or impurity profiles that may skew results .

Q. What computational strategies are effective for modeling the reactivity of this compound?

Methodological Answer:

- Quantum Mechanics (QM): Use DFT (e.g., B3LYP/6-31G*) to predict electrophilic sites and reaction pathways (e.g., Michael addition).

- Molecular Dynamics (MD): Simulate interactions with biological targets (e.g., enzymes) under physiological pH and temperature conditions.

- Validation: Corrogate computational predictions with experimental kinetics data (e.g., UV-Vis monitoring of reaction intermediates) .

Q. How should researchers design experiments to assess the compound’s potential for bioaccumulation?

Methodological Answer:

- Partition Coefficient (): Measure via shake-flask method (OECD 117) to estimate lipophilicity.

- In Silico Tools: Apply EPI Suite or ADMET predictors to model bioaccumulation potential (BCF > 500 suggests high risk).

- Trophic Transfer Studies: Use aquatic food chain models (e.g., algae → Daphnia → fish) to assess biomagnification .

Data Interpretation and Reporting

Q. How can researchers address gaps in toxicity data for this compound?

Methodological Answer:

- Read-Across Approach: Leverage existing data on structural analogs (e.g., Hexa-2,4-dienoic acid’s low reproductive toxicity ).

- Tiered Testing: Prioritize assays based on regulatory needs (e.g., acute toxicity → genotoxicity → chronic exposure).

- Transparency: Clearly report data limitations and assumptions in publications to guide future studies .

Q. What statistical methods are recommended for analyzing dose-response relationships?

Methodological Answer:

- Nonlinear Regression: Fit data to Hill or Log-Logistic models (e.g., using GraphPad Prism) to estimate EC/IC.

- Outlier Detection: Apply Grubbs’ test or Dixon’s Q-test to identify anomalous data points.

- Sensitivity Analysis: Assess robustness of conclusions by varying model parameters (e.g., confidence intervals) .

Tables for Key Data

Table 1: Suggested Analytical Parameters for Characterizing this compound

| Technique | Conditions | Key Peaks/Parameters |

|---|---|---|

| HPLC | C18 column, 0.1% TFA in HO/MeOH gradient | Retention time: 8–12 min |

| -NMR | CDCl, 400 MHz | δ 2.1 (CH), δ 5.2–6.5 (allene) |

| FT-IR | ATR mode | 1700 cm (C=O), 1600 cm (C=C) |

Table 2: Environmental Fate Metrics from Analogous Compounds

| Parameter | Hexa-2,4-dienoic Acid | Suggested Test for 2-Methylpenta |

|---|---|---|

| Biodegradability | Readily biodegradable | OECD 301F (Manometric Respirometry) |

| Acute Aquatic Toxicity | Not classified as harmful | Daphnia magna 48h EC |

Critical Research Gaps and Recommendations

- Persistence Data: Conduct OECD 307 soil degradation studies to assess half-life under varied conditions.

- Metabolite Identification: Use LC-HRMS to characterize degradation products in biological/environmental matrices.

- Cross-Study Harmonization: Standardize assay protocols (e.g., pH, temperature) to reduce inter-lab variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.